molecular formula C13H17NO B1310002 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 179406-45-2

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B1310002
CAS No.: 179406-45-2
M. Wt: 203.28 g/mol
InChI Key: NCDYVZCIBMESRD-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a unique structure with an indole core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core. The specific isopropyl and methyl substitutions are introduced through selective alkylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Shares the indole core but lacks the isopropyl and methyl substitutions.

    2-Methyl-1H-indole-3-carbaldehyde: Similar structure but different substitution pattern.

    1-Isopropyl-1H-indole-3-carbaldehyde: Similar structure but different substitution pattern

Uniqueness: 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups can enhance its interaction with certain biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-9(2)14-10(3)6-12-7-11(8-15)4-5-13(12)14/h4-5,7-10H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDYVZCIBMESRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(C)C)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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